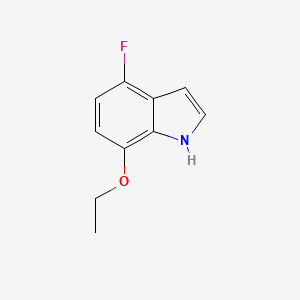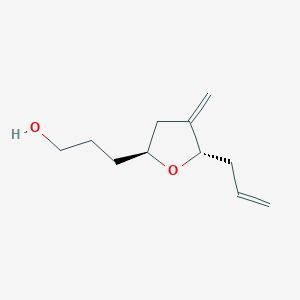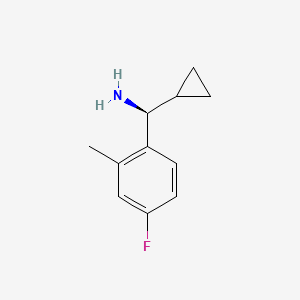
(2-(Hydroxyamino)phenyl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Hydroxyamino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. This particular compound features a hydroxyamino group attached to a phenyl ring, which is further connected to the boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxyamino)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a hydroxyamino compound. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to introduce the boronic acid functionality . Another approach involves the direct borylation of phenyl compounds using diboron reagents under catalytic conditions .
Industrial Production Methods
Industrial production of boronic acids, including (2-(Hydroxyamino)phenyl)boronic acid, often employs scalable methods such as the Suzuki-Miyaura coupling. This reaction is favored due to its mild conditions and high functional group tolerance . The process involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Types of Reactions
(2-(Hydroxyamino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
(2-(Hydroxyamino)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Hydroxyamino)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid moiety can form reversible covalent bonds with diol-containing biomolecules, such as sugars and nucleotides . This interaction is pH-dependent and can be exploited for selective binding and release of target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxyamino group but shares the boronic acid functionality.
4-Carboxy-2-nitrophenylboronic acid: Contains a carboxy and nitro group, offering different reactivity and applications.
2-Bromo-5-pyridylboronic acid: Features a bromine and pyridyl group, used in different synthetic contexts.
Uniqueness
(2-(Hydroxyamino)phenyl)boronic acid is unique due to the presence of the hydroxyamino group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with diol-containing biomolecules .
Properties
Molecular Formula |
C6H8BNO3 |
|---|---|
Molecular Weight |
152.95 g/mol |
IUPAC Name |
[2-(hydroxyamino)phenyl]boronic acid |
InChI |
InChI=1S/C6H8BNO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4,8-11H |
InChI Key |
WUVKJNKJZYMLLN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1NO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)


![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)

![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
